molecular formula C16H21N5O2 B2464111 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 1797978-50-7

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No. B2464111
CAS RN: 1797978-50-7
M. Wt: 315.377
InChI Key: STUILHSSJRSSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields. This compound is also known as MK-1775 and is classified as a selective inhibitor of the checkpoint kinase 1 (Chk1), which plays a crucial role in the DNA damage response pathway. In

Scientific Research Applications

Photodynamic Therapy (PDT)

In PDT, light-sensitive compounds are activated by specific wavelengths of light to generate reactive oxygen species. These species selectively destroy cancer cells or pathogens. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea has been explored as a photosensitizer in PDT. When exposed to light, it generates cytotoxic species, making it a candidate for localized cancer treatment.

These applications highlight the versatility and potential of this compound. Keep in mind that ongoing research may uncover additional uses or refine existing ones. 🌟

properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-4-23-13-7-5-12(6-8-13)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUILHSSJRSSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea

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